

Application Notes and Protocols for Visualizing SASS6 Localization in Centrioles

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These application notes provide detailed protocols and data interpretation guidelines for the visualization of the Spindle Assembly Abnormal Protein 6 (SASS6), a cornerstone protein in centriole biogenesis. Accurate visualization of SASS6 localization is critical for understanding centriole duplication, centrosome integrity, and the etiology of related disorders, including primary microcephaly and cancer.^{[1][2]} This document outlines methodologies ranging from standard immunofluorescence to advanced super-resolution microscopy techniques.

Introduction to SASS6 and its Role in Centriole Duplication

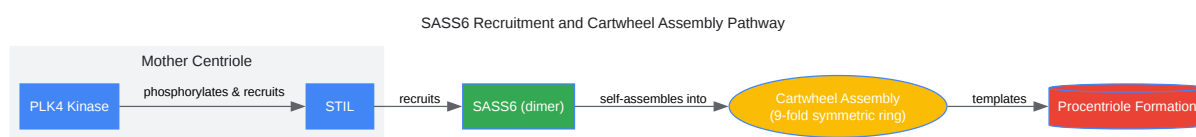
SASS6 is an essential protein that forms the central cartwheel structure upon which the centriole is built.^[3] The cartwheel is the precursor that ensures the nine-fold symmetry of the centriole, onto which microtubules are subsequently added.^{[3][4]} The levels and localization of SASS6 are tightly regulated throughout the cell cycle to ensure that each mother centriole templates the formation of only one procentriole.^{[1][5]} Dysregulation of SASS6 can lead to failures in centriole duplication or, conversely, to centriole amplification, both of which are linked to genomic instability.^{[2][5]}

The recruitment of SASS6 to the mother centriole is a critical early step in centriole duplication and is dependent on the master kinase PLK4 (Polo-like kinase 4) and its interaction with STIL

(SCL/TAL1 interrupting locus).[4][6] Following its recruitment, SASS6 homodimers oligomerize to form a ring-like structure that constitutes the central hub of the cartwheel.[7][8]

Signaling and Recruitment Pathway of SASS6

The following diagram illustrates the key steps in the recruitment and assembly of SASS6 at the onset of centriole duplication.



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Caption: A simplified diagram of the SASS6 recruitment and cartwheel assembly pathway.

Experimental Protocols

Here we provide detailed protocols for the immunofluorescent staining of SASS6 for both standard and super-resolution microscopy.

Protocol 1: Standard Immunofluorescence for SASS6 Visualization

This protocol is suitable for routine visualization of SASS6 localization at the centrosome in cultured human cells (e.g., U2OS, RPE1).

Materials:

- Phosphate-buffered saline (PBS)
- Methanol, pre-chilled to -20°C
- Permeabilization Buffer: 0.1% Triton X-100 in PBS

- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Primary antibody against SASS6 (e.g., rabbit anti-SASS6)
- Primary antibody against a centrosomal marker (e.g., mouse anti-gamma-tubulin or anti-centrin)
- Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit IgG Alexa Fluor 594, anti-mouse IgG Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Mounting medium

Procedure:

- Cell Culture: Grow cells on glass coverslips to 60-70% confluency.
- Fixation:
 - Wash cells twice with PBS.
 - Fix cells with ice-cold methanol for 10 minutes at -20°C.
- Permeabilization:
 - Wash cells three times with PBS for 5 minutes each.
 - Incubate with Permeabilization Buffer for 10 minutes at room temperature.[\[9\]](#)
- Blocking:
 - Wash cells twice with PBS.
 - Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[\[9\]](#)
- Primary Antibody Incubation:

- Dilute primary antibodies against SASS6 and the chosen centrosomal marker in Blocking Buffer.
- Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- Washing: Wash cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer.
 - Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Nuclear Staining:
 - Wash cells three times with PBS for 5 minutes each.
 - Incubate with DAPI solution for 5 minutes at room temperature.
- Mounting:
 - Wash cells twice with PBS.
 - Mount coverslips onto glass slides using a suitable mounting medium.
- Imaging: Visualize using a conventional fluorescence or confocal microscope.

Protocol 2: Ultrastructure Expansion Microscopy (U-ExM) for SASS6

U-ExM is a super-resolution technique that physically expands the sample, allowing for nanoscale imaging on a conventional microscope.^{[3][4]}

Materials:

- Acrylamide/Bis-acrylamide solution

- Ammonium persulfate (APS)
- Tetramethylethylenediamine (TEMED)
- Proteinase K
- Nuclease-free water
- Primary and secondary antibodies as in Protocol 1.

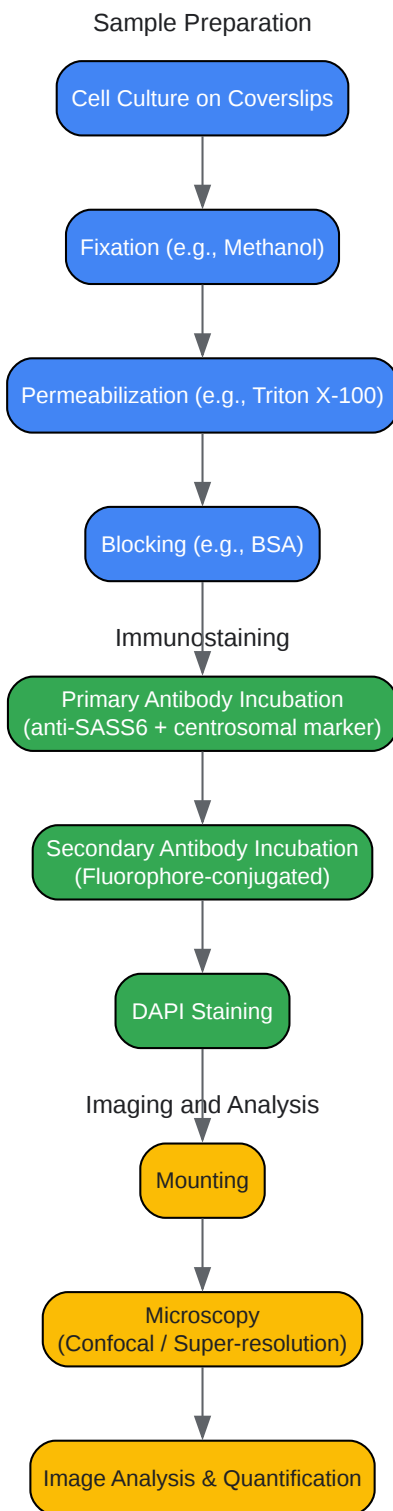
Procedure:

- Immunostaining: Perform immunofluorescent staining as described in Protocol 1, steps 1-8.
- Gelation:
 - Incubate the stained coverslips in the acrylamide/bis-acrylamide monomer solution.
 - Initiate gelation by adding APS and TEMED. Allow the gel to polymerize around the cells.
- Digestion:
 - Digest the proteins within the gel-sample hybrid using Proteinase K. This step homogenizes the mechanical properties of the sample.
- Expansion:
 - Place the gel in nuclease-free water. The gel will isotropically expand approximately 4-fold.
- Imaging: Image the expanded gel on a confocal microscope. The expansion factor needs to be precisely measured for accurate size determination.

Experimental Workflow Diagram

The following diagram outlines the general workflow for visualizing SASS6.

General Workflow for SASS6 Visualization



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Caption: A flowchart of the key steps in an immunofluorescence experiment for SASS6.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating SASS6 localization and function.

Table 1: Centrosome and Centriole Numbers in Wild-Type vs. SASS6 Knockout Mouse Embryonic Stem Cells (mESCs)[4]

Cell Line	% of Cells with Centrosomes (TUBG & FOP positive)	% of Centrosomes with ≥ 2 Centrioles	% of Centrosomes with 1 Centriole	% of Centrosomes with 0 Centrioles
Wild-Type (WT)	94 \pm 6%	~80%	~15%	~5%
SASS6 ^{-/-}	56 \pm 14%	~10%	~45%	~45%

Table 2: Recruitment of Centriolar Proteins in Wild-Type vs. SASS6 Knockout mESCs[3][4]

Cell Line	% of Centrosomes with STIL	% of Centrioles with CEP135
Wild-Type (WT)	74 \pm 6%	100 \pm 0%
SASS6 ^{-/-}	29 \pm 8%	73 \pm 6%

Table 3: SASS6 Localization in Human U2OS Cells During S Phase[7]

S Phase Stage	% of Cells with Weak SASS6 Foci	Localization of Weak SASS6 Foci
Early S Phase	~20%	Proximal end of mother centriole
Late S Phase	~60%	Proximal end of mother centriole

Advanced Visualization Techniques

Beyond standard immunofluorescence and U-ExM, other super-resolution techniques can provide even greater detail on SASS6 localization.

- **3D Stochastic Optical Reconstruction Microscopy (3D-STORM):** This technique has been used to reveal that SASS6 forms a nine-fold symmetrical ring structure at the centriole.^[8] It can resolve the toroidal localization of SASS6 around the base of the parental centriole.^[8]
- **Stimulated Emission Depletion (STED) Microscopy:** STED can also be employed to visualize SASS6 at sub-diffraction resolution, offering insights into its precise positioning within the centrosome.^[10]
- **Live-Cell Imaging:** The use of fluorescently tagged SASS6 (e.g., GFP-SASS6) allows for the dynamic tracking of its recruitment and assembly in living cells.^{[8][11]} This approach is powerful for understanding the temporal regulation of centriole duplication.

Conclusion

The choice of visualization technique for SASS6 depends on the specific research question. Standard immunofluorescence is a robust method for assessing the presence or absence of SASS6 at the centrosome and for quantifying centrosome numbers. For nanoscale architectural details of the SASS6-containing cartwheel, super-resolution methods like U-ExM and STORM are indispensable. Live-cell imaging provides the temporal dynamics that are crucial for a complete understanding of SASS6's role in the intricate process of centriole duplication. Careful experimental design and adherence to detailed protocols are paramount for obtaining high-quality, reproducible data in the study of this critical centriolar component.

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